molecular formula C7H7ClN2O3 B13526789 2-Chloro-5-methoxy-4-nitroaniline

2-Chloro-5-methoxy-4-nitroaniline

Cat. No.: B13526789
M. Wt: 202.59 g/mol
InChI Key: SIRUBYZZMYEMRF-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-nitroaniline is an organic compound characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloro-5-methoxyaniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline ring.

Another method involves the use of m-dichlorobenzene as a starting material. This compound undergoes nitration to produce 2,4-dichloronitrobenzene, which is then subjected to high-pressure amination to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and amination processes. The use of nitrogen dioxide as a nitrating agent instead of traditional nitric acid-sulfuric acid mixtures can improve the efficiency and reduce environmental pollution .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2-Chloro-5-methoxy-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups can also participate in various biochemical pathways, leading to the compound’s effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxy-4-nitroaniline is unique due to the presence of both chloro and methoxy groups on the aniline ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

2-chloro-5-methoxy-4-nitroaniline

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3

InChI Key

SIRUBYZZMYEMRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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